

A Comparative Cost-Analysis of Synthetic Routes to 2-Bromo-4-fluorobenzonitrile

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Compound of Interest

Compound Name: **2-Bromo-4-fluorobenzonitrile**

Cat. No.: **B1330171**

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For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. **2-Bromo-4-fluorobenzonitrile** is a versatile building block in the synthesis of numerous pharmaceutical and agrochemical compounds. This guide provides an objective comparison of three potential synthetic routes to this important molecule, supported by experimental data and a detailed cost-analysis to inform strategic manufacturing decisions.

This analysis focuses on three primary synthetic pathways: the dehydration of 2-bromo-4-fluorobenzamide, the conversion of 2-bromo-4-fluorobenzaldehyde, and a Sandmeyer reaction starting from 2-amino-4-fluorobenzonitrile. Each route is evaluated based on reagent costs, reaction yields, and procedural complexity.

At a Glance: Comparative Synthesis Overview

The following table summarizes the key quantitative metrics for the three analyzed synthetic routes to **2-Bromo-4-fluorobenzonitrile**.

Metric	Route 1: From Amide	Route 2: From Aldehyde	Route 3: From Amine (Sandmeyer)
Starting Material	2-Bromo-4-fluorobenzamide	2-Bromo-4-fluorobenzaldehyde	2-Amino-4-fluorobenzonitrile
Key Reagents	Trifluoroacetic anhydride, Pyridine	Ru(bpy) ₃ (PF ₆) ₂ , (NH ₄) ₂ S ₂ O ₈ , Pyridine, Acetonitrile	NaNO ₂ , CuBr, HBr
Reported Yield	Not explicitly found	50% ^[1]	Not explicitly found for this substrate
Estimated Reagent Cost per Mole of Product	Dependent on amide cost and yield	~\$8,500 - \$9,500	Dependent on yield
Procedural Complexity	Moderate	High (photocatalysis, column chromatography)	Moderate (diazotization at low temp.)

Route 1: Dehydration of 2-Bromo-4-fluorobenzamide

This synthetic approach involves the dehydration of a commercially available amide precursor.

Experimental Protocol

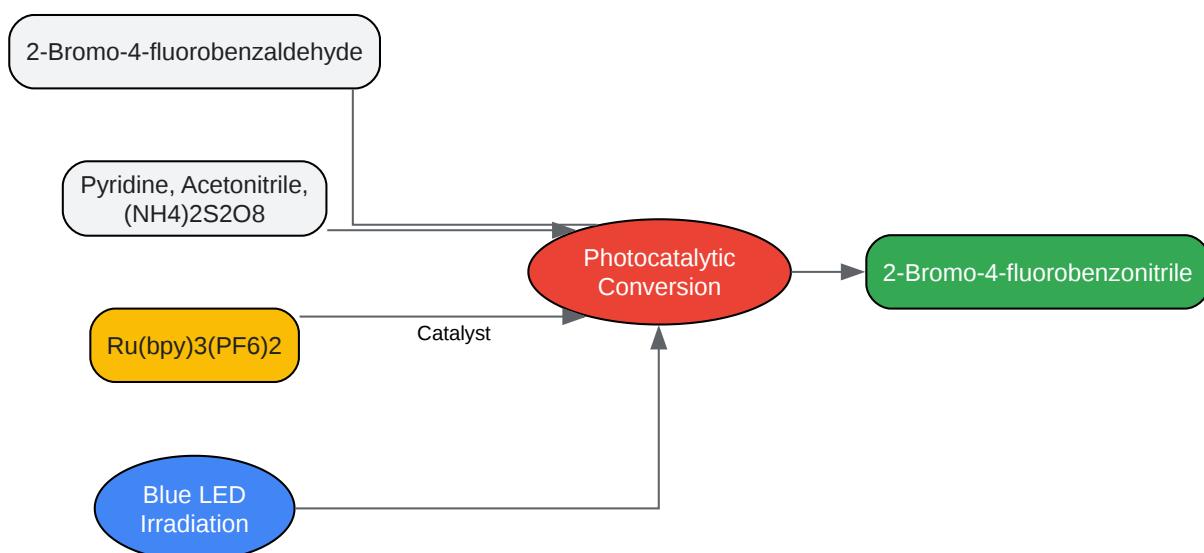
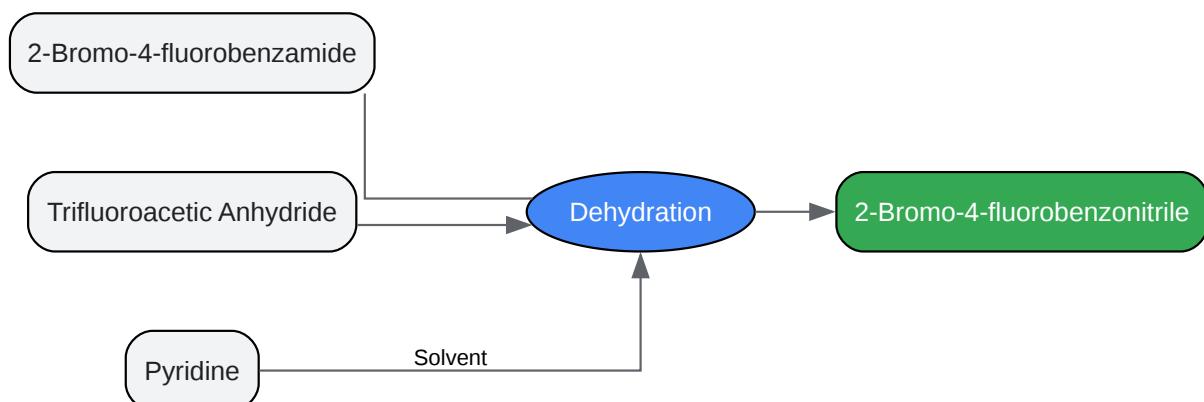
A solution of 2-bromo-4-fluorobenzamide (0.05 mol) in dry pyridine (50 ml) is cooled in an ice bath. Trifluoroacetic anhydride (0.0525 mol) is then added dropwise with stirring. After the addition, the reaction is allowed to warm to room temperature and stirred for 2 hours. The bulk of the solvent is removed under reduced pressure. The residue is dissolved in ether, washed, and dried. The final product is obtained as a solid after evaporation of the ether and can be further purified by sublimation to yield white crystals.^[2]

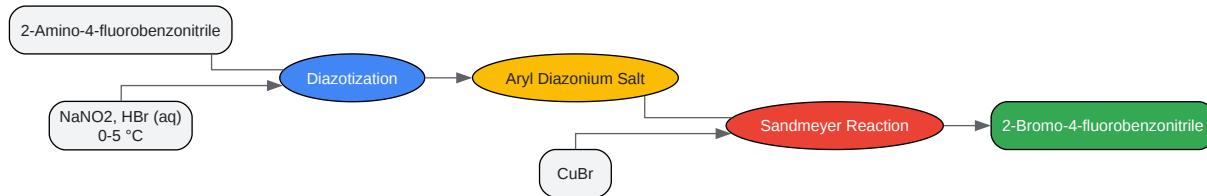
Cost Analysis

The economic viability of this route is heavily dependent on the cost of the starting material, 2-bromo-4-fluorobenzamide, and the reaction yield, for which specific data was not readily

available in the surveyed literature. One supplier lists 5 grams of 2-bromo-4-fluorobenzamide for \$413.00, which would make this route prohibitively expensive without access to a more economical bulk supplier.[3] The costs of trifluoroacetic anhydride and pyridine are significant but secondary to the cost of the starting amide.

Visualization





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